Orthogonal Deprotection Capability
Fmoc-DON-Boc is designed with orthogonal Fmoc and Boc protecting groups, allowing for selective, stepwise deprotection under distinct conditions. The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the Boc group requires acidic conditions (e.g., TFA). This orthogonality is not present in mono-protected DON derivatives (e.g., Fmoc-DON or Boc-DON), which offer only a single site for functionalization and lack the synthetic versatility required for constructing complex prodrugs [1]. In the synthesis of DON prodrugs, Fmoc-DON-Boc enables sequential deprotection and conjugation to targeting moieties, a capability that is absent in simpler analogs [1].
| Evidence Dimension | Number of orthogonal protecting groups |
|---|---|
| Target Compound Data | 2 orthogonal protecting groups (Fmoc and Boc) |
| Comparator Or Baseline | Mono-protected DON derivatives (e.g., Fmoc-DON or Boc-DON) |
| Quantified Difference | Fmoc-DON-Boc provides 2 orthogonal deprotection sites vs. 1 in comparators |
| Conditions | Solid-phase peptide synthesis; prodrug synthesis in solution |
Why This Matters
Orthogonal protection is essential for the sequential, high-yield synthesis of complex DON-based prodrugs and bioconjugates, directly impacting the feasibility and efficiency of research and development programs.
- [1] Rais R, Jancarik A, Tenora L, Nedelcovych M, Alt J, Englert J, et al. Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. J Med Chem. 2016;59(18):8621-33. View Source
